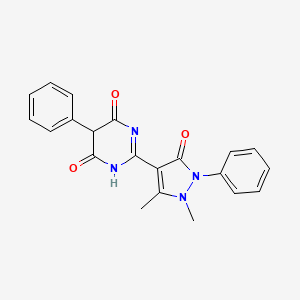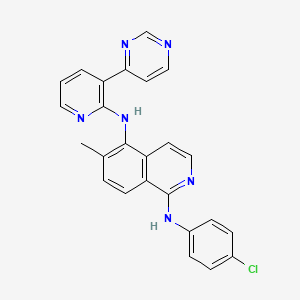![molecular formula C14H13N5O2 B13877102 8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione CAS No. 42285-85-8](/img/structure/B13877102.png)
8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione is a heterocyclic compound with a complex structure that includes a pyrimidine ring fused with a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 8-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
- 1-Ethyl-6-methyl-3-phenyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione
- 1-Ethyl-6-methyl-3-(2-phenylethenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione
- 1-Ethyl-6-methyl-3-thiophen-2-yl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione
Uniqueness: 8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
42285-85-8 |
|---|---|
Fórmula molecular |
C14H13N5O2 |
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
8-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C14H13N5O2/c1-3-19-12-10(13(20)18(2)14(19)21)15-11(16-17-12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clave InChI |
VOXNDNHSERTDEB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)C)N=C(N=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
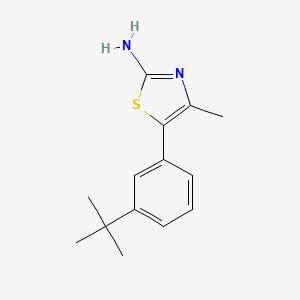
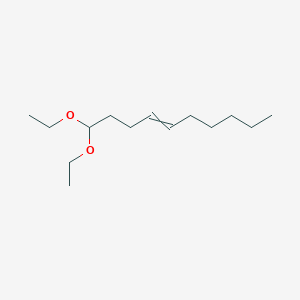
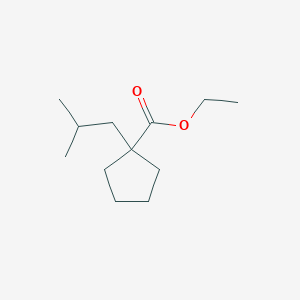
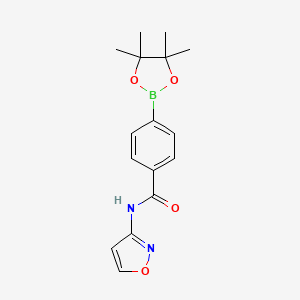
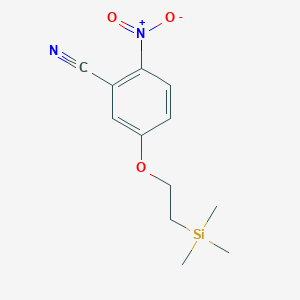
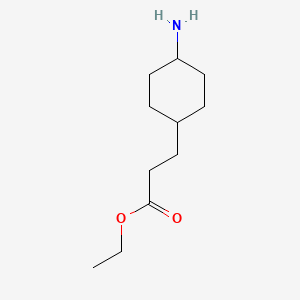


![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)

